2-(3-Fluorophenyl)-3-methylpyridine
Description
Contextual Background of Fluorinated Pyridine (B92270) Scaffolds in Academic Chemistry
Fluorinated pyridine scaffolds represent a privileged class of heterocyclic compounds in academic and industrial research. The introduction of fluorine atoms into a pyridine ring can profoundly alter its physicochemical properties. nih.gov This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These modifications can enhance metabolic stability, improve membrane permeability, and modulate the electronic nature of the molecule, all of which are highly desirable traits in the design of functional molecules. nih.gov
The applications of fluorinated compounds are diverse, ranging from imaging agents and therapeutics to environmental remediation. nih.gov In medicinal chemistry, the pyridine motif itself is a core component in thousands of drug molecules. nih.gov When fluorinated, these scaffolds can lead to compounds with improved biological activity. For instance, fluorinated pyridines have been investigated for their potential as herbicides, fungicides, and insecticides in agrochemistry. researchgate.netresearchgate.net The unique properties imparted by fluorine make these scaffolds valuable building blocks in the synthesis of complex and biologically active molecules. researchgate.net
Academic Significance and Research Focus on 2-(3-Fluorophenyl)-3-methylpyridine
The academic significance of this compound lies in its potential as a versatile building block for the synthesis of more complex functional molecules. Research into phenylpyridines, a class of compounds to which this compound belongs, has revealed their potential as protoporphyrinogen-IX-oxidase inhibitors, a mechanism of action for some herbicides. researchgate.net
The synthesis of 2-arylpyridines, including structures analogous to this compound, is a significant focus of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed methods. researchgate.netnih.gov These reactions typically involve the coupling of a pyridine halide with an appropriately substituted phenylboronic acid. The regioselective synthesis of such disubstituted pyridines, however, presents a notable challenge. nih.govrsc.org
While specific research exclusively detailing the biological activity of this compound is not extensively published, the broader class of fluorinated biarylpyridines is under investigation for various applications. For example, related fluorinated compounds have been evaluated for their potential in boron neutron capture therapy and as antimicrobial agents. nih.gov The research focus, therefore, is often on the development of efficient synthetic methodologies and the exploration of the structure-activity relationships of these compounds.
Below is a table of related fluorinated pyridine compounds and their reported applications, which provides context for the potential research avenues for this compound.
| Compound Name | Reported Application/Significance |
| Phenylpyridines (general class) | Inhibition of protoporphyrinogen-IX-oxidase (herbicidal activity) researchgate.net |
| Fluorinated p-boronophenylalanine derivatives | Potential as boron carriers for Boron Neutron Capture Therapy (BNCT) nih.gov |
| 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives | Antimicrobial activities |
Current Research Gaps and Emerging Challenges in the Study of this compound
Despite the interest in fluorinated pyridines, several research gaps and challenges persist in the study of this compound. A primary challenge is the development of highly regioselective and efficient synthetic routes. The synthesis of 2,3-disubstituted pyridines can be complex, often yielding mixtures of isomers which are difficult to separate. rsc.org While methods like directed metallation of 2-chloropyridine (B119429) have been explored for preparing 2,3-disubstituted pyridines, the development of more general and scalable methods remains an active area of research. rsc.org
A significant research gap is the limited availability of comprehensive biological data for this compound itself. While the broader class of phenylpyridines has shown promise in agrochemical applications, detailed studies on the specific biological effects and potential therapeutic applications of this particular isomer are scarce in publicly available literature. researchgate.net This lack of data hinders the full realization of its potential in medicinal chemistry and other fields.
Finally, the exploration of novel applications for this compound beyond its potential use in agrochemicals and as a synthetic intermediate is an emerging area. Its unique electronic and steric properties could make it a candidate for applications in materials science, for example, as a ligand in catalysis or as a component of organic light-emitting diodes (OLEDs).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3-methylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-4-3-7-14-12(9)10-5-2-6-11(13)8-10/h2-8H,1H3 |
InChI Key |
IFKLPKBRKRRMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Fluorophenyl 3 Methylpyridine
Established Reaction Pathways to 2-(3-Fluorophenyl)-3-methylpyridine
The traditional synthesis of this compound often relies on well-documented, robust reactions that can be performed in a sequential or a one-pot fashion.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a controlled, sequential approach to constructing the target molecule, typically involving the separate preparation of precursors followed by a final coupling step. A common strategy begins with the synthesis of a suitably functionalized 3-methylpyridine (B133936), which is then coupled with a derivative of 3-fluorobenzene.
The synthesis of the 3-methylpyridine (also known as 3-picoline) precursor can be achieved industrially through the reaction of acrolein with ammonia (B1221849) over a heterogeneous oxide-based catalyst. wikipedia.org A more controlled laboratory-scale synthesis might start with the functionalization of a pre-existing pyridine (B92270) ring. For instance, creating a reactive handle at the 2-position, such as a halogen, is a critical step. 2-Bromo-3-methylpyridine (B184072) can be prepared from 2-amino-3-methylpyridine, which undergoes bromination.
Once the two key precursors, such as 2-bromo-3-methylpyridine and a (3-fluorophenyl)boronic acid, are prepared, they are combined in a final cross-coupling reaction to form the desired C-C bond, yielding this compound. This stepwise process allows for the purification of intermediates, which can lead to a highly pure final product. The development of flow chemistry processes, where reagents pass through columns of immobilized catalysts and scavengers, represents a modern evolution of multi-step synthesis, enabling the automation of sequential reactions and minimizing purification steps. syrris.jpresearchgate.net
One-Pot Reaction Strategies
One-pot reactions enhance efficiency by combining multiple reaction steps into a single procedure without isolating intermediates, saving time, and reducing solvent waste. While a specific one-pot, multi-component reaction for this compound is not prominently documented, general methodologies for synthesizing substituted pyridines can be adapted. organic-chemistry.org For example, base-catalyzed three-component reactions involving ynals, isocyanates, and other building blocks can produce highly decorated pyridines with high regioselectivity. organic-chemistry.org
More commonly, a one-pot approach for this target would involve a sequential addition of reagents. For instance, the formation of an organometallic reagent from 3-fluorobromobenzene could be performed in the same vessel where it subsequently reacts with 2-chloro-3-methylpyridine (B94477) in a cross-coupling reaction. Such procedures are common in modern organic synthesis for creating complex molecules efficiently. orientjchem.orgresearchgate.netnih.gov
Novel and Sustainable Approaches for this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, utilizing novel catalytic systems to construct the this compound scaffold.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are the most powerful and versatile tools for forming the aryl-aryl bond in this compound. researchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly utilized reaction for forming C-C bonds due to its high functional group tolerance and the relatively benign nature of its organoboron reagents. nih.govlibretexts.org The synthesis of this compound via this method involves the reaction of a halo-pyridine, such as 2-bromo-3-methylpyridine, with (3-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂). nih.govorgsyn.org
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | Good | nih.gov |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene (B28343)/H₂O | 100 | High | libretexts.org |
| [Pd(dppf)Cl₂] | dppf | Cs₂CO₃ | THF/H₂O | 100 | High | tcichemicals.com |
| Pd(OAc)₂ | CM-phos | K₃PO₄ | tert-Butanol | 100 | 60-79 | orgsyn.org |
Negishi Coupling
The Negishi coupling offers a powerful alternative, reacting an organozinc reagent with an organic halide. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of 2-bromo-3-methylpyridine with a pre-formed or in-situ generated (3-fluorophenyl)zinc halide. researchgate.netorgsyn.org Nickel catalysts, such as Ni(PPh₃)₄, as well as palladium catalysts, are effective for this transformation. wikipedia.org
Negishi couplings are known for their high reactivity and tolerance of various functional groups. orgsyn.org The organozinc reagents can be prepared by transmetalation from organolithium compounds or by direct insertion of activated zinc into an organic halide. orgsyn.org
| Catalyst | Ligand | Substrate 1 | Substrate 2 | Application | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-Bromopyridine | Organozinc reagent | Bipyridine Synthesis | wikipedia.org |
| Ni(PCy₃)₂Cl₂ | Tricyclohexylphosphine | Aryl fluoride | Organozinc chloride | Aryl-Aryl Coupling | researchgate.net |
| Pd(0) | Phosphine ligand | Pyridyl halide | Pyridyl zinc halide | Bipyridine Synthesis | orgsyn.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides and primary or secondary amines. wikipedia.org While it is a cornerstone of modern synthetic chemistry for creating nitrogen-containing compounds, it is not directly applicable to the synthesis of this compound , which requires the formation of a carbon-carbon (C-C) bond between the two aromatic rings. The inclusion of this reaction in discussions of modern coupling methodologies is crucial for a comprehensive overview, but its utility is directed toward a different class of compounds. orgsyn.orgchemspider.comnih.gov
C-H Activation Methodologies
Direct C-H activation is an emerging strategy that offers a more atom-economical and environmentally friendly route to biaryl compounds by avoiding the pre-functionalization of starting materials. rsc.org In the context of synthesizing this compound, this would involve the direct coupling of 3-methylpyridine with a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene).
This approach relies on a transition metal catalyst, often palladium or rhodium, to selectively cleave a C-H bond on the pyridine ring (in this case, at the 2-position) and initiate the cross-coupling cycle. nih.govrsc.org A significant challenge is controlling the regioselectivity of the C-H activation. Recent strategies have employed transient directing groups to activate the pyridine ring and guide the metal catalyst to the desired position. nih.gov Research has also explored iridium-based pincer complexes that can activate C-H bonds on the pyridine ring following coordination. chemrxiv.org
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under mild conditions. nih.gov This approach uses a photocatalyst, typically an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon absorbing light. acs.orgorganic-chemistry.org
For the synthesis of this compound, a plausible photoredox pathway could involve the generation of a 3-fluorophenyl radical from a suitable precursor, which then adds to the 3-methylpyridine ring. A general method for synthesizing substituted 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonia. acs.orgnih.gov This demonstrates the power of photoredox catalysis in constructing fluorinated pyridine rings from simple building blocks, a strategy that could be conceptually adapted for the target molecule.
| Photocatalyst | Excitation | Application | Mechanism | Reference |
| fac-Ir(ppy)₃ | Blue LED | 3-Fluoropyridine (B146971) Synthesis | Radical generation and coupling | acs.orgnih.gov |
| Ru(bpy)₃²⁺ | Visible Light | General Organic Synthesis | Single-electron transfer | nih.gov |
| N-Methyl-9-mesityl acridinium | Blue LED | Radical Trifluoromethylation | Organic photoredox catalysis | rsc.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles include the use of safer solvents and the design of energy-efficient processes.
Solvent-Free and Aqueous Medium Reactions
Solvent-free reactions and the use of water as a solvent are central tenets of green chemistry, aiming to reduce volatile organic compounds. For instance, microwave-assisted Fries rearrangements have been successfully conducted under catalyst- and solvent-free conditions for the synthesis of other heterocyclic compounds. nih.govresearchgate.net Similarly, the use of glycerol (B35011) as a biodegradable and non-toxic solvent has proven effective in the eco-friendly synthesis of various benzamide (B126) derivatives. researchgate.net However, no specific examples of solvent-free or aqueous-based syntheses for this compound have been reported.
Catalyst Design for Enhanced Sustainability
Sustainable catalysis focuses on the use of non-toxic, recyclable catalysts to improve reaction efficiency and reduce waste. While there have been significant developments in creating environmentally friendly catalysts for a range of organic transformations, including the synthesis of various pyridine derivatives, their specific application to the synthesis of this compound is not described in the current literature. researchgate.netnih.gov
Flow Chemistry and Continuous Processing for this compound
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. d-nb.infoeuropa.eu This technology is increasingly being adopted in the pharmaceutical and fine chemical industries. pharmtech.commdpi.com
Microreactor Synthesis Design and Optimization
Microreactors are a key component of flow chemistry, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time, which can lead to improved yields and purity. researchgate.net The design and optimization of microreactor systems have been reported for various syntheses, including the preparation of energetic materials and other complex organic molecules. researchgate.net However, the design of a microreactor specifically for the synthesis of this compound is not available in the literature.
Scale-Up Considerations for Laboratory Production
Scaling up a chemical process from the laboratory to production scale presents numerous challenges. Flow chemistry can simplify this process, but careful consideration of factors such as reactor design, fluid dynamics, and heat management is still required. While general principles for the scale-up of flow processes are well-understood, specific strategies pertaining to the production of this compound have not been published. researchgate.net
Stereoselective Synthesis of Chiral Analogs of this compound (where applicable)
Stereoselective synthesis is crucial for producing chiral molecules with specific biological activities. This often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. While methods for the enantioselective synthesis of various complex molecules, such as CF3-containing spirocyclic-oxindoles, have been developed, there is no information on the stereoselective synthesis of chiral analogs of this compound. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Fluorophenyl 3 Methylpyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 2-(3-Fluorophenyl)-3-methylpyridine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon resonances and provides insight into the electronic environment of the fluorine atom.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Resonance Assignment
While one-dimensional ¹H and ¹³C NMR spectra provide initial information, the complexity of the aromatic regions often necessitates two-dimensional (2D) techniques for complete resonance assignment. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) ring (H-4, H-5, H-6) and on the 3-fluorophenyl ring (H-2', H-4', H-5', H-6'). This allows for the establishment of distinct spin systems for each aromatic ring. youtube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached (¹J_CH coupling). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already-assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is essential for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include those between the pyridine protons and the phenyl carbons (and vice versa) across the pivotal C2-C1' bond, confirming the connectivity of the two rings. The methyl protons would also show correlations to C3 and C2 of the pyridine ring.
Interactive Table 1: Predicted 2D NMR Correlations for this compound
Click to view predicted correlations
| Proton (¹H) | COSY Correlations (¹H) | HMQC/HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-2, C-4, C-5 |
| H-2' | H-6' | C-2' | C-1', C-3', C-4', C-6' |
| H-4' | H-5' | C-4' | C-2', C-3', C-5', C-6' |
| H-5' | H-4', H-6' | C-5' | C-1', C-3', C-4' |
| H-6' | H-2', H-5' | C-6' | C-1', C-2', C-5' |
| -CH₃ | None | C-CH₃ | C-2, C-3, C-4 |
Fluorine-19 NMR for Elucidating Fluorine Environment
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique. wikipedia.org The large chemical shift dispersion of ¹⁹F NMR makes it particularly sensitive to subtle changes in the local electronic environment. researchgate.net
For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this fluorine is influenced by the electronic effects of the attached pyridine ring and the methyl group. Published data for similar compounds suggest a chemical shift in the typical range for fluoroaromatic compounds. nih.gov The precise chemical shift value is a key descriptor of the electronic environment, governed by both diamagnetic and paramagnetic shielding effects. wikipedia.orgresearchgate.net Furthermore, this fluorine signal would be split into a multiplet due to coupling with neighboring protons on the phenyl ring (H-2' and H-4'), providing additional structural confirmation.
Table 2: Representative ¹⁹F NMR Data
| Parameter | Value | Interpretation |
|---|---|---|
| Chemical Shift (δ) | ~ -110 to -130 ppm | Typical for a fluorine atom on an aromatic ring, influenced by the electronic nature of the substituents. researchgate.net |
Dynamic NMR Studies for Conformational Exchange
The two aromatic rings in this compound are not coplanar due to steric hindrance between the atoms at the ortho positions of the inter-ring bond (specifically, the pyridine nitrogen and the phenyl C-H at position 2'). nih.govresearchgate.net Rotation around the C2-C1' single bond is therefore a dynamic process that can, in principle, be studied by variable-temperature (VT) NMR.
Although specific dynamic NMR studies on this compound are not widely reported, the methodology would involve monitoring the ¹H or ¹⁹F NMR spectra over a range of temperatures. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals might be observed for atoms that are chemically non-equivalent in a single conformation. As the temperature is raised, the rate of rotation increases, leading to broadening of these signals until they coalesce into a single, time-averaged signal at higher temperatures. nih.gov By analyzing the line shapes at different temperatures, particularly the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an exact picture of the molecule's conformation and packing in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
To perform this analysis, a high-quality single crystal of this compound is required. This crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. mdpi.com
Interactive Table 3: Illustrative Crystallographic Data for a Phenylpyridine Derivative
Click to view representative data
| Parameter | Illustrative Value | Information Provided |
| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/n | The specific symmetry operations within the unit cell. |
| a (Å) | ~ 5.4 | Unit cell dimension along the a-axis. |
| b (Å) | ~ 8.3 | Unit cell dimension along the b-axis. |
| c (Å) | ~ 25.1 | Unit cell dimension along the c-axis. |
| β (°) | ~ 94 | Angle of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Dihedral Angle | ~ 20-40° | The twist between the phenyl and pyridine rings. researchgate.net |
Note: Data are representative of a related substituted phenylpyridine structure and serve for illustrative purposes only.
Investigation of Intermolecular Interactions in the Crystal Lattice
The way molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. rsc.org Understanding these interactions is fundamental to crystal engineering. rsc.org Based on the functional groups present, several types of interactions would be anticipated:
π-π Stacking Interactions: The electron-rich aromatic systems of the pyridine and fluorophenyl rings are expected to engage in π-π stacking. These interactions would likely be in an offset face-to-face arrangement to minimize electrostatic repulsion, playing a significant role in the packing motif. nih.govresearchgate.net
C-H···π Interactions: The C-H bonds of both the aromatic rings and the methyl group can act as weak hydrogen bond donors to the π-electron clouds of adjacent aromatic rings.
Weak Hydrogen Bonds (C-H···N and C-H···F): The electronegative nitrogen atom of the pyridine ring and the fluorine atom of the phenyl ring can act as acceptors for weak hydrogen bonds from C-H donors of neighboring molecules. nih.govresearchgate.net These directional interactions, though weak, collectively contribute to the stability of the crystal lattice. acs.org
A detailed analysis of the crystal structure would allow for the geometric characterization of these interactions, providing a comprehensive understanding of the supramolecular assembly in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." These methods probe the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding characteristics.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a detailed pattern of absorption bands corresponding to specific bond vibrations. For this compound, the FTIR spectrum is expected to be a composite of the characteristic vibrations of the 3-fluorophenyl and 3-methylpyridine (B133936) units.
The primary vibrational modes anticipated in the FTIR spectrum include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl group (CH₃) attached to the pyridine ring will exhibit symmetric and asymmetric stretching vibrations, generally observed between 2980 and 2870 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within both the phenyl and pyridine rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. These bands are often complex due to the coupling of vibrations within the aromatic systems.
C-N Stretching: The stretching vibration of the C-N bond within the pyridine ring is expected in the 1360-1250 cm⁻¹ range.
C-F Stretching: The strong electronegativity of the fluorine atom leads to a prominent C-F stretching band, typically found in the 1250-1000 cm⁻¹ region. The exact position can be influenced by the electronic effects of the surrounding aromatic system.
In-plane and Out-of-plane Bending Vibrations: A multitude of weaker bands corresponding to C-H and C-C in-plane and out-of-plane bending vibrations are expected at lower wavenumbers, contributing to the unique fingerprint region of the spectrum.
Table 1: Predicted FTIR Vibrational Frequencies for this compound This table is illustrative and based on typical values for related compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch (Pyridine) | 1360 - 1250 |
| C-F Stretch | 1250 - 1000 |
| C-H In-plane Bend | 1300 - 1000 |
| C-H Out-of-plane Bend | 900 - 675 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional insights into its molecular structure.
Key expected features in the Raman spectrum include:
Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings give rise to strong and characteristic Raman bands.
C-C and C-N Stretching: Similar to FTIR, these vibrations will be present, though their relative intensities may differ. The symmetric stretching of the C-C bond between the two rings is expected to be Raman active.
Substituent-sensitive Modes: The vibrations involving the methyl and fluoro substituents will also be observable, aiding in the complete structural assignment.
Comparative analysis of the FTIR and Raman spectra can help in assigning the vibrational modes more definitively, as some modes that are weak or inactive in FTIR may be strong in Raman, and vice versa.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule, shedding light on its electronic structure and excited-state properties.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the interconnected phenyl and pyridine rings. The presence of the fluorine and methyl substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted phenylpyridine. The fluorine atom, being an electron-withdrawing group, and the methyl group, being an electron-donating group, can subtly modify the energy levels of the molecular orbitals involved in the electronic transitions. Typically, biaryl compounds exhibit strong absorption bands in the UV region, often below 300 nm. acs.org
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and its environment. For many biaryl systems, fluorescence can be observed, and its characteristics provide valuable information about the nature of the lowest excited singlet state. researchgate.netresearchgate.net The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. nih.gov For this compound (C₁₂H₁₀FN), the exact mass can be calculated with high accuracy, allowing for the unambiguous determination of its elemental composition.
Electron ionization (EI) is a common technique used in mass spectrometry that can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. The expected fragmentation pathways for this compound would likely involve:
Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the 3-fluorophenyl and 3-methylpyridine moieties.
Loss of the methyl group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the molecular ion.
Loss of a hydrogen atom or other small neutral molecules: Stepwise fragmentation can lead to a series of smaller ions.
By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions with high resolution, the elemental composition of each fragment can be determined, providing strong evidence for the proposed structure.
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound This table is illustrative and based on general fragmentation patterns of similar compounds.
| Ion | m/z (Predicted) | Possible Identity |
| [M]⁺ | 187.08 | Molecular Ion |
| [M-H]⁺ | 186.07 | Loss of a hydrogen atom |
| [M-CH₃]⁺ | 172.06 | Loss of a methyl group |
| [C₆H₄F]⁺ | 95.03 | 3-Fluorophenyl cation |
| [C₆H₆N]⁺ | 92.05 | 3-Methylpyridine cation |
Computational and Theoretical Studies of 2 3 Fluorophenyl 3 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-Fluorophenyl)-3-methylpyridine at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, allow for the precise determination of molecular structures, energies, and various electronic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules like this compound due to its excellent balance of accuracy and computational cost. DFT calculations are used to determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mostwiedzy.pl
The potential energy surface of this compound can be explored using DFT to identify stable conformers and the transition states that connect them. The rotational barrier around the C-C bond connecting the phenyl and pyridine (B92270) rings is of particular interest, as it governs the molecule's conformational flexibility.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.5 eV |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar aromatic compounds.
For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide more accurate energy calculations and descriptions of electron correlation effects than standard DFT functionals. trygvehelgaker.no These methods are computationally more demanding and are often used to benchmark DFT results or to study specific aspects of the molecule where high accuracy is paramount, such as weak intermolecular interactions.
Table 2: Comparison of Calculated Dihedral Angles and Relative Energies for this compound using Different Ab Initio Methods
| Method | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| HF/6-31G(d) | 45.2 | 0.00 |
| MP2/6-311G(d,p) | 48.5 | 0.00 |
| CCSD(T)/aug-cc-pVDZ | 49.1 | 0.00 |
Note: The data in this table is hypothetical and serves as an example of typical results obtained from such calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. An MEP map visually represents the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govrsc.org For this compound, the MEP analysis helps in identifying sites susceptible to electrophilic and nucleophilic attack.
The nitrogen atom of the pyridine ring is expected to be a region of negative potential (red/yellow), making it a likely site for protonation and interaction with electrophiles. The fluorine atom, due to its high electronegativity, also contributes to regions of negative potential. Conversely, the hydrogen atoms of the aromatic rings will exhibit positive potential (blue), making them susceptible to nucleophilic attack. The MEP surface provides a comprehensive picture of the charge distribution and is instrumental in understanding intermolecular interactions. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
MD simulations are particularly useful for exploring the conformational landscape of this compound in a solvent environment. These simulations can reveal the preferred conformations of the molecule and the dynamics of transitions between them. The flexibility of the molecule, particularly the rotation around the bond connecting the two aromatic rings, can be studied in detail. The presence of a solvent can significantly influence the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions.
Table 3: Conformational Analysis of this compound in Water from MD Simulations
| Conformer | Dihedral Angle Range (°) | Population (%) |
| Skewed I | 30 - 60 | 45 |
| Skewed II | -30 - -60 | 45 |
| Planar | -15 - 15 | 5 |
| Perpendicular | 75 - 105 | 5 |
Note: This table contains hypothetical data illustrating the possible conformational distribution in an aqueous solution.
MD simulations also provide a detailed picture of the interactions between this compound and surrounding solvent molecules. By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, the nature and strength of solvation shells can be determined. For example, in an aqueous solution, the RDF for the pyridine nitrogen and water hydrogen atoms would reveal the extent of hydrogen bonding. Understanding these interactions is crucial for predicting the molecule's solubility, reactivity, and transport properties in different media. chemrxiv.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. Density Functional Theory (DFT) is a widely used method for this purpose, often providing results that are in excellent agreement with experimental spectra.
For instance, studies on similar molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have demonstrated that DFT calculations, using basis sets such as B3LYP/cc-pVTZ, can accurately predict vibrational frequencies (FTIR and Raman). nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a strong correlation with experimental spectra. nih.gov Similarly, for 2-amino-3-methylpyridine, computed ¹H and ¹³C NMR chemical shifts using the GIAO method have shown high correlation coefficients (0.92 for ¹H and 0.998 for ¹³C) with experimental data. researchgate.net
A hypothetical comparison of predicted and experimental spectroscopic data for this compound would likely involve the following:
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the molecule are sensitive to the electronic environment. The fluorine atom and the phenyl group would induce specific shifts that could be predicted and then compared to an experimental spectrum. For example, the ¹³C NMR spectrum of the related compound 2-fluoro-3-methylpyridine (B30981) shows distinct peaks that can be assigned to the different carbon atoms in the pyridine ring. chemicalbook.com
IR and Raman Spectroscopy: The vibrational modes of the molecule, such as the C-F, C-N, and C-C stretching and bending vibrations, give rise to characteristic bands in the IR and Raman spectra. DFT calculations can predict these vibrational frequencies. For 3-fluoropyridine (B146971), the C-F stretching frequency is observed to be similar to that in fluorobenzene, reflecting the influence of the ring's π-bonding. researchgate.net
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₀FN. The fragmentation pattern, which can be complex, can also be rationalized using computational methods to understand the stability of different fragment ions. The mass spectrum of 3-methylpyridine (B133936), for example, shows a prominent molecular ion peak. massbank.eu
The table below illustrates how a comparison between experimental and theoretical spectroscopic data might be presented for a related compound, 2-amino-3-methyl-5-nitropyridine, based on available literature. nih.gov
| Spectroscopic Data Comparison for 2-amino-3-methyl-5-nitropyridine | |
| Parameter | Experimental Value |
| Selected IR Frequencies (cm⁻¹) | |
| N-H stretching | 3480 |
| C-H stretching (aromatic) | 3080 |
| NO₂ asymmetric stretching | 1580 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C2 (C-NH₂) | 159.5 |
| C3 (C-CH₃) | 124.2 |
| C5 (C-NO₂) | 138.1 |
Reaction Mechanism Elucidation Using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. For this compound, computational studies could be instrumental in understanding its synthesis and reactivity.
A common synthetic route to similar biaryl compounds involves cross-coupling reactions. DFT calculations could model the catalytic cycle of such a reaction, for instance, a Suzuki or Negishi coupling, to identify the rate-determining step and optimize reaction conditions.
Furthermore, the reactivity of the this compound molecule itself can be explored. For example, the study of nucleophilic aromatic substitution (SNAr) reactions on related nitro-substituted pyridines has been computationally investigated. mdpi.comresearchgate.net These studies use DFT to model the reaction pathway, showing how electron-withdrawing groups activate the pyridine ring for nucleophilic attack and stabilize the Meisenheimer complex intermediate. researchgate.net
A hypothetical computational study on the nitration of this compound could involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (this compound and the nitrating agent) and the potential products (different regioisomers of the nitrated compound) would be optimized to find their minimum energy structures.
Transition State Search: The transition state for each potential reaction pathway would be located.
Energy Profile Calculation: The relative energies of the reactants, transition states, intermediates, and products would be calculated to construct a reaction energy profile, which would indicate the most favorable reaction pathway.
A study on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) demonstrated how quantum-chemical calculations can confirm a proposed reaction mechanism by showing that the protonation of the pyridine nitrogen atom increases the acidity of the methyl group, initiating the cyclization. nih.gov
In Silico Screening and Ligand Design Principles for this compound Derivatives
The scaffold of this compound can serve as a starting point for designing new molecules with specific biological activities. In silico screening and ligand design are crucial in this process, allowing for the rapid evaluation of large libraries of virtual compounds and the rational design of new, more potent and selective ligands.
The general workflow for such a study would involve:
Target Identification: A biological target, such as an enzyme or a receptor, implicated in a disease is chosen.
Library Generation: A virtual library of derivatives of this compound is created by systematically modifying the core structure with different functional groups.
Molecular Docking: The virtual library is docked into the binding site of the target protein to predict the binding affinity and orientation of each compound. Studies on pyridine-derived VEGFR-2 inhibitors have successfully used this approach to identify potent anticancer agents. researchgate.net
ADMET Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising compounds from docking are predicted using computational models. This helps to filter out compounds with poor pharmacokinetic profiles early in the drug discovery process. In silico ADMET profiling has been applied to various pyridine derivatives to assess their drug-likeness. researchgate.netnih.govresearchgate.net
Rational Design: Based on the docking results and ADMET profiles, new derivatives can be designed with improved properties. For example, if a particular region of the binding pocket is unoccupied, a functional group can be added to the ligand to form additional interactions.
Research on pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives as antimalarials showcases the power of in silico screening. A large library of compounds was computationally screened, and the top candidates were then synthesized and tested, leading to the identification of promising antimalarial agents. nih.gov Similarly, pyridine-4-carbohydrazide derivatives have been evaluated in silico for various therapeutic applications, with PASS (Prediction of Activity Spectra for Substances) predictions suggesting potential antibacterial, antiviral, and anti-inflammatory activities. cmjpublishers.com
The following table outlines key parameters often considered in the in silico design of new ligands based on a parent scaffold.
| In Silico Ligand Design Parameters | |
| Parameter | Description |
| Binding Affinity (e.g., from docking) | Predicted strength of the interaction between the ligand and the target protein. |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |
| Aqueous Solubility | The ability of a compound to dissolve in water. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB. |
| CYP450 Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. |
| Predicted Toxicity | Computational prediction of various toxicities (e.g., hepatotoxicity, cardiotoxicity). |
Reactivity and Reaction Mechanisms of 2 3 Fluorophenyl 3 Methylpyridine
Electrophilic Aromatic Substitution Reactions on the Fluorophenyl and Pyridine (B92270) Rings
Electrophilic aromatic substitution (EAS) on the 2-(3-fluorophenyl)-3-methylpyridine system presents a complex scenario due to the competing directing effects of the substituents on both rings.
On the Pyridine Ring:
The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic attack compared to benzene. youtube.com The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. stackexchange.com Therefore, electrophilic substitution on the pyridine moiety, if it occurs, is expected to proceed at the C3 and C5 positions, which are meta to the nitrogen. youtube.com In this compound, the C3 position is already substituted. The presence of the 3-methyl group, an electron-donating group, would slightly activate the pyridine ring towards EAS, but its directing effect to the ortho and para positions (C2 and C4) is counteracted by the strong deactivating effect of the nitrogen atom. The 2-(3-fluorophenyl) group's electronic influence is more complex, involving both inductive and resonance effects.
On the Fluorophenyl Ring:
The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator. The strong inductive electron-withdrawing effect of fluorine deactivates the entire ring towards electrophilic attack. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of the 3-fluorophenyl group, this means electrophilic attack would be directed to the C2, C4, and C6 positions of the phenyl ring.
Nucleophilic Substitution and Addition Reactions on the Pyridine Moiety
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.com
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, especially if a good leaving group is present on the pyridine ring. mdpi.com While the parent this compound does not have an obvious leaving group, derivatives with halogens or other suitable groups at the C4 or C6 positions would be expected to undergo SNAr. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov For instance, studies on substituted nitropyridines have shown that the nitro group can be displaced by sulfur nucleophiles. mdpi.comnih.gov
Nucleophilic Addition:
Strong nucleophiles, such as organometallic reagents (e.g., organolithium or Grignard reagents), can add to the pyridine ring, typically at the C2 or C6 position. clockss.orgalmerja.net This addition temporarily disrupts the aromaticity of the ring, forming a dihydropyridine (B1217469) intermediate. youtube.com Subsequent oxidation or elimination can lead to the formation of a substituted pyridine. youtube.com The regioselectivity of the addition can often be controlled by the choice of reagent and reaction conditions. acs.org
Oxidation and Reduction Chemistry of this compound
Oxidation:
The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, pyridine N-oxides can facilitate reactions at the C2 and C4 positions.
The methyl group at the C3 position could also be susceptible to oxidation under stronger conditions, potentially leading to a carboxylic acid derivative, 2-(3-fluorophenyl)nicotinic acid.
Reduction:
The pyridine ring can be reduced to a piperidine (B6355638) ring under various catalytic hydrogenation conditions. The choice of catalyst and reaction parameters (temperature, pressure) would be crucial to achieve selective reduction of the pyridine ring without affecting the fluorophenyl ring.
Metalation and Formation of Organometallic Derivatives
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. clockss.org In the case of this compound, the pyridine nitrogen can act as a directing group for metalation, typically with strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi, or LDA). clockss.orgacs.orgmorressier.com
Metalation is expected to occur regioselectively at the C6 position of the pyridine ring, as it is the most acidic proton adjacent to the directing nitrogen atom. acs.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position. researchgate.net The choice of the lithiating agent and reaction conditions can be critical to avoid competing side reactions, such as nucleophilic addition to the pyridine ring. clockss.org The formation of organometallic complexes with transition metals is also a significant aspect of the chemistry of 2-arylpyridines, which are important ligands in catalysis and materials science. acs.orgwhiterose.ac.ukmdpi.comresearchgate.net
Cycloaddition Reactions Involving the Pyridine Core
The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple alkenes or dienes. wikipedia.orgorganic-chemistry.org
[4+2] Cycloaddition (Diels-Alder Reaction):
The pyridine ring can act as a diene or a dienophile in Diels-Alder reactions, though this often requires activation of the pyridine ring or the use of highly reactive reaction partners. wikipedia.orgorganic-chemistry.orgnih.govnih.gov For example, conversion of the pyridine to a pyridinium (B92312) salt can enhance its dienophilic character. Alternatively, the pyridine can act as a diene, reacting with a strong dienophile. These reactions can provide access to complex polycyclic structures. nih.govnih.gov Computational studies suggest that the activation energies for cycloadditions involving pyridine precursors can be influenced by substituents. nih.gov
[2+2] Cycloaddition:
Photochemical [2+2] cycloadditions involving the C=C bonds of the pyridine ring are also possible. nih.govacs.org These reactions, typically induced by UV light, can lead to the formation of four-membered rings. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the substitution pattern of the pyridine and the nature of the other reactant. acs.org
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is crucial for understanding the detailed mechanisms of the reactions of this compound.
Spectroscopic and Computational Methods:
Techniques such as NMR and mass spectrometry can be used to detect and characterize transient intermediates. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and predicting regioselectivity. nih.govrsc.org For example, computational studies on the phosphonation of pyridines have provided insights into the kinetic and thermodynamic preferences for attack at different positions. acs.org Similarly, the mechanisms of nucleophilic substitution on pyridine derivatives have been elucidated through computational analysis of transition state structures. nih.govrsc.org
Photoinduced Reactivity and Photochemical Transformations
The absorption of light can promote this compound to an excited state, opening up unique photochemical reaction pathways.
Photoisomerization and Photocyclization:
Upon irradiation, 2-arylpyridines can undergo photoisomerization or photocyclization reactions. rsc.org For instance, photochemical reactions can induce cyclometalation with various metal precursors. nih.gov The specific outcome of the photoreaction depends on the wavelength of light used, the solvent, and the presence of other reagents. acs.orgacs.orgnih.govconsensus.appnih.gov
Photoredox Catalysis:
2-Arylpyridines are important scaffolds in photoredox catalysis. acs.orgacs.org The this compound molecule itself, or its derivatives, could potentially act as a photosensitizer or participate in photoredox-catalyzed reactions, such as C-H arylation. acs.orgacs.orgnih.gov These reactions often proceed via radical intermediates. nih.gov
Derivatization and Analog Synthesis of 2 3 Fluorophenyl 3 Methylpyridine
Design Principles for Structural Modification and Diversification
The design of new analogs of 2-(3-Fluorophenyl)-3-methylpyridine is guided by established medicinal chemistry principles aimed at optimizing the molecule's properties. These principles include isosteric and bioisosteric replacements, structure-activity relationship (SAR) guided design, and conformational restriction.
Structure-Activity Relationship (SAR) Guided Design: SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its activity. By systematically modifying different parts of the this compound scaffold—the fluorophenyl ring, the methyl group, and the pyridine (B92270) ring—and assessing the impact on its properties, researchers can build a model to predict the activity of novel analogs. This iterative process of synthesis and testing allows for the rational design of more potent and selective compounds. For example, if initial studies indicate that electron-withdrawing groups on the phenyl ring enhance a particular activity, subsequent synthetic efforts would focus on introducing substituents like nitro or trifluoromethyl groups.
Conformational Restriction: The flexibility of the bond between the phenyl and pyridine rings allows the molecule to adopt various conformations. Introducing structural constraints, such as bridging the two rings or introducing bulky substituents that favor a specific dihedral angle, can lock the molecule into a more "active" conformation. This can lead to increased potency and selectivity by ensuring a more optimal fit with a biological target.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound can be approached by modifying its three main components: the fluorophenyl moiety, the methyl group, and the pyridine ring.
Functionalization at the Fluorophenyl Moiety
The fluorophenyl ring is amenable to various electrophilic and nucleophilic aromatic substitution reactions. The presence of the fluorine atom, an ortho-, para-directing deactivator, and the pyridine ring will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce additional substituents onto the phenyl ring. The positions ortho and para to the fluorine atom are the most likely sites of substitution. For instance, nitration would likely yield 2-(3-fluoro-4-nitrophenyl)-3-methylpyridine and 2-(3-fluoro-6-nitrophenyl)-3-methylpyridine.
Nucleophilic Aromatic Substitution (SNA_r): In cases where the phenyl ring is further activated by strong electron-withdrawing groups (e.g., a nitro group), nucleophilic substitution of the fluorine atom or other leaving groups becomes possible.
Metal-Catalyzed Cross-Coupling Reactions: If the starting material is a bromo- or iodo-substituted analog, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions provide a powerful tool for introducing a wide variety of substituents, including alkyl, aryl, and alkynyl groups.
A study on imidazonaphthyridine systems highlighted the functionalization of a phenyl ring linked to a pyridine pharmacophore, demonstrating how modifications to this part of the molecule can lead to significant differences in biological activity. nih.gov
Modification of the Methyl Group
The methyl group at the 3-position of the pyridine ring is a key site for functionalization. wikipedia.orgnih.gov Its reactivity can be harnessed to introduce a variety of functional groups. nih.gov
Oxidation: The methyl group can be oxidized to a hydroxymethyl, formyl, or carboxylic acid group. For example, oxidation with potassium permanganate (B83412) can convert the methyl group to a carboxyl group. google.com
Halogenation: Radical halogenation can introduce one or more halogen atoms onto the methyl group, creating reactive intermediates for further substitution.
Deprotonation and Alkylation: Treatment with a strong base can deprotonate the methyl group, generating a carbanion that can react with various electrophiles, such as alkyl halides, to form longer alkyl chains. nih.gov
Condensation Reactions: The methyl group of 2-methyl-3-nitropyridines can undergo condensation reactions with aromatic aldehydes under mild conditions to yield the corresponding 2-styrylpyridines. mdpi.com
The table below summarizes some potential modifications of the methyl group and the reagents that could be employed.
| Modification | Reagent(s) | Product Functional Group |
| Oxidation | KMnO4, SeO2 | Carboxylic Acid, Aldehyde |
| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl |
| Alkylation | n-BuLi, then R-X | Extended Alkyl Chain |
| Condensation | Aromatic Aldehyde | Styryl |
Substitution on the Pyridine Ring
The pyridine ring itself can be a target for substitution reactions, although its electron-deficient nature makes electrophilic substitution challenging. quimicaorganica.org
Electrophilic Substitution: These reactions require harsh conditions and generally occur at the 5-position, which is the least deactivated position. quimicaorganica.org
Nucleophilic Substitution: If a good leaving group (e.g., a halogen) is present on the pyridine ring, nucleophilic substitution can readily occur, typically at the 2-, 4-, or 6-positions. quimicaorganica.org For instance, starting with 2-chloro-3-methylpyridine (B94477), the chloro group can be displaced by various nucleophiles.
Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct metalation to the C6 position using a strong base like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles at this site.
Introduction of Chiral Centers into the this compound Scaffold
The introduction of chirality can be a critical step in developing compounds with specific biological activities, as enantiomers often exhibit different pharmacological profiles. acs.org Chiral centers can be introduced into the this compound scaffold through several strategies:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis of the core structure or its derivatives can lead to the formation of a single enantiomer. For example, an asymmetric Suzuki coupling using a chiral palladium catalyst could be used to construct the biaryl linkage enantioselectively. Catalytic asymmetric synthesis has been successfully used to create chiral 2-vinylindole scaffolds. nih.gov
Derivatization of Existing Functional Groups: A prochiral functional group, such as a ketone introduced on an alkyl chain, can be reduced asymmetrically to a chiral alcohol.
Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Chiral HPLC has been used to resolve racemic precursors in the synthesis of homochiral dinuclear Ir(III) triple-stranded metallohelices. acs.org
The table below outlines some strategies for introducing chirality.
| Strategy | Method | Example |
| Asymmetric Synthesis | Chiral Catalyst | Asymmetric Suzuki coupling to form the C-C bond between the rings. |
| Derivatization | Asymmetric Reduction | Reduction of a ketone on a side chain using a chiral reducing agent. |
| Resolution | Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. |
Synthesis of Pyridine N-Oxide and Quaternized Derivatives
Modification of the pyridine nitrogen atom through N-oxidation or quaternization significantly alters the electronic properties and reactivity of the pyridine ring.
Pyridine N-Oxides: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide group is a strong electron-donating group, which activates the pyridine ring for electrophilic substitution at the 4-position and also facilitates nucleophilic substitution at the 2- and 6-positions. Chiral pyridine-N-oxides have been designed and used as nucleophilic catalysts. acs.org
Quaternized Derivatives: The pyridine nitrogen can be alkylated with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. rsc.orggoogle.comosti.govgoogle.comacs.org This quaternization further increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govrsc.org The reactivity of pyridinium ions in nucleophilic aromatic substitution reactions has been a subject of study. nih.govrsc.org This increased reactivity can be exploited for further functionalization.
| Derivative | Reagent | Effect on Pyridine Ring |
| Pyridine N-Oxide | H2O2, m-CPBA | Increased electron density, activates for electrophilic and nucleophilic substitution. |
| Quaternary Salt | Alkyl Halide (e.g., CH3I) | Increased electron deficiency, activates for nucleophilic substitution. |
The synthesis of derivatives and analogs of this compound can be approached through various established and innovative synthetic methodologies. While direct derivatization of the parent molecule is one route, the construction of analogs often involves the assembly of the core structure from versatile precursors.
One classical approach to introduce the aryl group at the 2-position of a pyridine ring is through the reaction of an organometallic reagent with a substituted pyridine. For instance, the reaction of phenyllithium (B1222949) with 3-picoline (3-methylpyridine) has been shown to predominantly yield 3-methyl-2-phenylpyridine. This method's regioselectivity, favoring addition at the 2-position, makes it a relevant strategy for synthesizing analogs of this compound by employing 3-fluorophenyllithium.
Modern synthetic methods offer more diverse pathways. Photoredox-mediated coupling reactions have emerged as powerful tools for the synthesis of substituted 3-fluoropyridines. acs.org A method involving the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia (B1221849), provides a versatile route to a wide range of 3-fluoropyridine (B146971) derivatives. acs.org This strategy could be adapted for the synthesis of analogs of this compound by selecting the appropriate ketone precursors.
Further derivatization can be achieved by functionalizing the methyl group at the 3-position. The methyl group in 2-methylpyridines can be activated by the presence of electron-withdrawing groups on the pyridine ring, facilitating condensation reactions. For example, 2-methyl-3-nitropyridines react with various aromatic aldehydes under mild conditions to form 2-styryl-3-nitropyridines. mdpi.com This suggests that the methyl group of this compound could potentially be condensed with aldehydes to introduce a vinyl linkage, expanding the range of possible derivatives.
The synthesis of phosphonate (B1237965) derivatives has also been reported for structurally related compounds. A novel process for the preparation of diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate has been developed, highlighting a pathway to introduce phosphonate moieties, which are valuable in medicinal chemistry. google.com
A variety of synthetic strategies for analogous compounds are summarized in the table below:
| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |
| 3-Picoline and Phenyllithium | Ether | 3-Methyl-2-phenylpyridine | |
| α,α-Difluoro-β-iodoketones and Silyl enol ethers | fac-Ir(ppy)₃, blue LED, then NH₄OAc | Substituted 3-Fluoropyridines | acs.org |
| 2-Methyl-3-nitropyridines and Aromatic aldehydes | Piperidine (B6355638), Toluene (B28343), heat | 2-Styryl-3-nitropyridines | mdpi.com |
| 5-(3-Fluorophenyl)-2-bromomethyl-pyridine | Diorgano-phosphite, strong base | Diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate | google.com |
Creation of Heterocyclic Fused Systems Incorporating the this compound Core
The pyridine ring of this compound is an excellent platform for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.gov The fusion of additional rings can significantly alter the molecule's three-dimensional structure and electronic properties, leading to novel molecular interactions.
One common strategy involves the elaboration of substituents on the pyridine ring to form a new fused ring. For example, a 6-amino-substituted pyridinecarbonitrile can be used as a precursor to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives through reactions with reagents like ethyl acetoacetate, acetic anhydride, or formic acid. nih.gov Similarly, a 6-hydrazido-substituted pyridine can be cyclized to form pyrazolo-[3,4-b]-pyridine derivatives. nih.gov These examples suggest that functionalization of the this compound core at appropriate positions could enable the synthesis of a variety of fused systems.
The synthesis of furo[2,3-b]pyridine (B1315467) derivatives and their subsequent conversion to more complex fused systems like pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones has been reported. nih.gov This involves building a furan (B31954) ring onto the pyridine, followed by the construction of a pyrimidine (B1678525) ring. Another example is the synthesis of furo[2,3-d]pyrimidinones via aza-Wittig reactions of iminophosphoranes. researchgate.net
The general principles of naming and constructing fused heterocyclic systems are well-established. acdlabs.com The choice of the base component and the method of fusion are critical for designing specific ring systems. The incorporation of the this compound moiety into such fused systems could lead to the development of novel compounds with unique properties.
Examples of fused heterocyclic systems synthesized from pyridine precursors are shown below:
| Pyridine Precursor | Reaction | Fused Heterocyclic System | Reference(s) |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo-[3,4-b]-pyridine | nih.gov |
| Furo[2,3-b]pyridine carboxylate | Hydrazine hydrate, then aldehydes and cyclization | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one | nih.gov |
| Diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate | Isocyanates | Furo[2,3-d]pyrimidinone | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Specific Molecular Interactions (excluding efficacy/toxicity)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its interactions with biological targets. For analogs of this compound, SAR studies focus on how modifications to the phenyl and pyridine rings, as well as the methyl group, affect molecular interactions.
In a series of pyridine derivatives investigated as TRPV1 antagonists, the nature and position of substituents on the phenyl ring were found to be critical for potent antagonism. nih.gov Specifically, a 3-fluoro substituent on the phenyl ring was a common feature in active compounds. This highlights the potential importance of the 3-fluoro substitution in this compound for specific molecular recognition.
SAR studies on N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine analogs as NF-κB activators revealed that modifications to the 3-methylpyridine (B133936) moiety significantly impacted activity. cbs.dk This suggests that the 3-methyl group in the target compound is not merely a passive substituent but likely plays a role in orienting the molecule within a binding site.
Furthermore, in the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, SAR studies of analogs of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) demonstrated that even small changes to the pyridine and its substituents could lead to significant differences in potency. ebi.ac.uk This underscores the sensitivity of molecular interactions to the specific substitution pattern on the pyridine ring.
For 3-arylisoquinolone analogues, SAR analysis revealed that a lactam moiety was crucial for specificity, while a benzyloxy group on the aryl ring was optimal for inhibitory potency. nih.gov This indicates that different parts of the molecule can independently contribute to binding affinity and selectivity.
The key takeaways from SAR studies on analogous compounds are summarized in the table below:
| Compound Series | Key Structural Feature for Interaction | Implication for this compound | Reference(s) |
| Pyridine C-region analogs of TRPV1 antagonists | 3-Fluoro substitution on the phenyl ring | The 3-fluorophenyl group is likely a key determinant of molecular recognition. | nih.gov |
| N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine analogs | Modifications of the 3-methylpyridine moiety | The 3-methyl group likely influences the compound's binding orientation. | cbs.dk |
| MTEP analogs as mGluR5 antagonists | Substitution pattern on the pyridine ring | Small structural changes can significantly impact molecular interactions. | ebi.ac.uk |
| 3-Arylisoquinolone analogues | Specific substituents on the aryl ring and the heterocyclic core | Different parts of the molecule can contribute independently to binding and selectivity. | nih.gov |
Interactions of 2 3 Fluorophenyl 3 Methylpyridine with Biological Macromolecules Mechanism Focused
In Vitro Enzyme Inhibition and Activation Studies with Purified Proteins
There is no publicly available information regarding the kinetic analysis or binding site specificity of 2-(3-Fluorophenyl)-3-methylpyridine with any purified enzymes.
Kinetic Analysis of Enzyme Modulation
No studies were found that report on the kinetic parameters (e.g., Kᵢ, IC₅₀) or the mechanism of enzyme inhibition or activation by this compound.
Investigation of Binding Site Specificity
There is no available data from studies such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis to elucidate the specific binding site of this compound on any enzyme.
Receptor Binding Affinity and Selectivity Profiling Using Recombinant Receptors
No public data exists from receptor binding assays for this compound.
Radioligand Binding Assays
No information is available from radioligand binding assays to determine the affinity (Kᵢ or Kₔ) of this compound for any specific receptors.
Competitive Binding Studies
There are no published competitive binding studies to assess the selectivity of this compound against a panel of different receptor types.
Interaction with Nucleic Acids (DNA/RNA)
There is a lack of any research or data concerning the potential for this compound to bind to or interact with DNA or RNA.
Biophysical Characterization of Macromolecule-Compound Interactions
A thorough biophysical characterization provides quantitative data on the thermodynamics and kinetics of binding, which is crucial for understanding the nature of the interaction.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govnih.govnih.gov It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. In a typical ITC experiment, a solution of the ligand (in this case, this compound) is titrated into a solution containing the macromolecule. The resulting heat changes are measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govresearchgate.net From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding process. Currently, there are no published ITC data for the interaction of this compound with biological macromolecules.
Table 1: Hypothetical Thermodynamic Parameters from ITC
This table is for illustrative purposes only, as no experimental data for this compound is available.
| Parameter | Description | Hypothetical Value |
| n | Stoichiometry of Binding | 1.0 |
| Ka (M-1) | Binding Affinity Constant | 5.0 x 105 |
| Kd (µM) | Dissociation Constant | 2.0 |
| ΔG (kcal/mol) | Gibbs Free Energy Change | -8.5 |
| ΔH (kcal/mol) | Enthalpy Change | -4.2 |
| TΔS (kcal/mol) | Entropic Contribution | 4.3 |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. mdpi.com In an SPR experiment, one of the interacting partners (e.g., a protein) is immobilized on a sensor chip, and the other (the analyte, such as this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of both the association (kon) and dissociation (koff) rate constants of the interaction. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). No SPR studies involving this compound have been reported in the literature.
Table 2: Hypothetical Kinetic and Affinity Data from SPR
This table is for illustrative purposes only, as no experimental data for this compound is available.
| Parameter | Description | Hypothetical Value |
| kon (M-1s-1) | Association Rate Constant | 1.5 x 104 |
| koff (s-1) | Dissociation Rate Constant | 3.0 x 10-2 |
| Kd (µM) | Equilibrium Dissociation Constant | 2.0 |
X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a molecule. When a small molecule is co-crystallized with its target protein, the resulting structure can reveal the precise binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This level of detail is invaluable for understanding the mechanism of action and for structure-based drug design. To date, no co-crystal structures of this compound with any target protein have been deposited in the Protein Data Bank (PDB).
Fluorescent Probe Applications of this compound Analogs for Molecular Labeling
While there is no specific information on the use of this compound as a fluorescent probe, its structural features suggest that its analogs could be designed for such applications. Fluorescent probes are molecules that can be used to visualize or detect other molecules or ions in biological systems with high sensitivity and spatiotemporal resolution. researchgate.netcmjpublishers.comnih.gov
The design of a fluorescent probe often involves a fluorophore (the light-emitting part) linked to a recognition moiety that selectively interacts with the target of interest. ed.ac.ukmdpi.com The pyridine (B92270) and fluorophenyl groups in this compound could serve as a basic scaffold. Modifications to this structure, such as the introduction of electron-donating or withdrawing groups, could be used to tune the photophysical properties, including the absorption and emission wavelengths, quantum yield, and Stokes shift. ed.ac.uk
Analogs of this compound could potentially be developed as probes for:
Bioimaging: Visualizing specific cellular compartments or organelles.
Sensing: Detecting the presence and concentration of specific ions or small molecules in cells.
Molecular Labeling: Covalently or non-covalently tagging proteins or nucleic acids to track their localization and dynamics within a living cell. researchgate.net
The development of such probes would require systematic synthetic modification and photophysical characterization to optimize their performance for specific biological applications.
No Published Research Found for this compound in Specified Non-Biological Applications
Despite a comprehensive search of scientific literature and chemical databases, no specific research or applications have been identified for the compound this compound in the non-biological fields of catalysis and materials science.
The investigation sought to detail the role of this compound as a ligand in various catalytic processes and its incorporation into advanced materials. However, the search did not yield any published studies, patents, or scholarly articles that specifically mention or detail the use of this particular chemical compound in these areas.
The intended scope of the article was to cover:
Applications in Catalysis:
Its function as a ligand in the design of metal complexes.
Its potential application in asymmetric catalysis.
Its use in either homogeneous or heterogeneous catalytic systems.
Applications in Materials Science:
Its incorporation into polymer systems.
Its use in the development of optoelectronic materials.
The absence of information indicates that this compound is likely a novel or relatively unexplored compound in these specific research domains. While related compounds, such as fluorinated pyridines in general, are known to be of interest in these fields, data specifically pertaining to the this compound structure is not available in the public domain.
Therefore, the requested article focusing on the non-biological applications of this compound cannot be generated at this time due to the lack of foundational research and documented findings.
Applications of 2 3 Fluorophenyl 3 Methylpyridine in Non Biological Fields
Materials Science Applications
Role in Liquid Crystals or Supramolecular Assemblies
There is currently no available scientific literature or data detailing the use or specific properties of 2-(3-Fluorophenyl)-3-methylpyridine in the field of liquid crystals or supramolecular assemblies. The unique combination of a fluorinated phenyl group and a methyl-substituted pyridine (B92270) ring suggests that it could theoretically possess interesting intermolecular interaction capabilities, a key feature for the design of such materials. The fluorine atom can introduce dipole moments and influence molecular packing, which are critical parameters in the formation of liquid crystalline phases and the self-assembly of supramolecular structures. researchgate.netrsc.org However, without experimental studies, its potential in these areas remains purely speculative.
Utilization as a Building Block in Complex Chemical Synthesis
Although fluorinated pyridines are recognized as valuable building blocks in the synthesis of complex molecules for pharmaceuticals and agrochemicals, no specific examples of the utilization of this compound have been reported in the surveyed literature. nih.gov The presence of the fluorine atom and the methyl group on the phenyl and pyridine rings, respectively, offers distinct sites for further functionalization. For instance, the pyridine nitrogen can be quaternized or the aromatic rings could undergo further substitution reactions. A patent for the synthesis of a related compound, diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, highlights the utility of the fluorophenyl-pyridine scaffold in creating analogs of medicinally relevant compounds like himbacine. google.com However, the specific role of this compound as a starting material or intermediate in complex syntheses is not documented.
Environmental Chemistry Research
The environmental fate and behavior of this compound are entirely uncharacterized in the scientific literature. Research into the environmental impact of fluorinated organic compounds is a growing field of interest, as the carbon-fluorine bond is exceptionally stable, leading to persistence in the environment.
Photodegradation Studies of this compound in Aquatic Systems
No studies on the photodegradation of this compound in aquatic systems have been published. Such studies would be crucial to understanding its environmental persistence, as sunlight-induced degradation can be a significant removal pathway for many organic pollutants.
Remediation Strategies for Fluorinated Pyridines (if relevant as an environmental contaminant)
Given the lack of any data identifying this compound as an environmental contaminant, no specific remediation strategies have been developed or reported.
Advanced Analytical Method Development for 2 3 Fluorophenyl 3 Methylpyridine in Research Matrices
Chromatographic Separation Techniques
Chromatography is an indispensable tool for separating 2-(3-Fluorophenyl)-3-methylpyridine from impurities, starting materials, and byproducts. The choice of chromatographic technique depends on the specific analytical challenge, such as purity assessment, reaction monitoring, or the separation of stereoisomers of analogous compounds.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A validated reversed-phase HPLC (RP-HPLC) method can provide high-resolution separation and accurate quantification of the main component and any process-related impurities. researchgate.net
Method development for purity analysis typically involves a systematic approach to optimizing the separation parameters. Key considerations include the selection of a suitable stationary phase, mobile phase composition, and detector wavelength. For pyridine-containing compounds, C18 columns are often effective. unodc.org A typical starting point for method development would be a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. ptfarm.plsielc.com UV detection is commonly employed, with the wavelength selected based on the UV absorbance maximum of this compound.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical starting point for method development and would require optimization and validation for specific applications.
Gas Chromatography (GC) for Volatile Derivatives or Reaction Monitoring
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for monitoring the progress of its synthesis by analyzing volatile starting materials or byproducts. nih.gov Furthermore, derivatization of the parent compound to a more volatile species can facilitate its analysis by GC. nih.gov
GC analysis is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for confident identification of the separated components. nih.gov The choice of the GC column, typically a capillary column with a specific stationary phase (e.g., a non-polar or medium-polarity phase), is critical for achieving the desired separation.
Table 2: Representative GC-MS Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
These parameters are illustrative and would be optimized based on the specific reactants and products of the synthesis being monitored.
Chiral Chromatography for Enantiomeric Purity Assessment of Analogs
For chiral analogs of this compound, which possess a stereocenter, the separation of enantiomers is essential as they can exhibit different biological activities. Chiral chromatography is the most effective technique for this purpose. youtube.com This can be achieved through two main approaches: indirect separation after derivatization with a chiral derivatizing agent to form diastereomers, or direct separation using a chiral stationary phase (CSP). nih.gov
CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. nih.govlibretexts.org The selection of the appropriate CSP and mobile phase is crucial for achieving enantiomeric resolution. youtube.com Both normal-phase and reversed-phase modes can be explored. nih.gov
Table 3: Common Chiral Stationary Phases for Enantiomeric Separations
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |
| Polysaccharide-based (coated) | Chiralcel® OD, Chiralpak® AD | Hydrogen bonding, π-π interactions, steric hindrance |
| Polysaccharide-based (immobilized) | Chiralpak® IA, Chiralpak® IB | Similar to coated, but compatible with a wider range of solvents |
| Pirkle-type | (R,R)-Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Cyclodextrin-based | Cyclobond™ | Inclusion complexation |
The choice of CSP and chromatographic conditions is highly specific to the analyte's structure.
Advanced Mass Spectrometry for Detection and Structural Confirmation in Complex Research Samples
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes an unparalleled tool for the identification and structural elucidation of compounds in complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information that can be used to confirm the identity of a compound. By analyzing the fragmentation of this compound, its structural features can be confirmed. For instance, the fragmentation may involve the loss of the methyl group, the fluorine atom, or cleavage of the pyridine (B92270) ring, providing a unique fingerprint for the molecule.
High-Resolution Accurate Mass (HRAM) for Metabolite Identification (purely academic/research context)
In a purely academic research context, understanding the potential metabolic fate of a compound is of interest. High-Resolution Accurate Mass (HRAM) spectrometry is instrumental in identifying potential metabolites. ijpras.comnih.gov HRAM instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can measure the mass of a molecule with very high precision (typically within 5 ppm). nih.gov This accuracy allows for the confident determination of the elemental composition of a molecule. thermofisher.com
When studying in vitro or in vivo research samples, HRAM can detect potential metabolites by identifying mass shifts corresponding to common metabolic transformations, such as hydroxylation, oxidation, or conjugation. The high resolving power of these instruments also helps to differentiate metabolites from endogenous matrix components. researchgate.net
Table 4: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Transformation | Mass Change (Da) |
| Hydroxylation | +15.9949 |
| Oxidation (ketone formation) | +13.9792 |
| N-Oxidation | +15.9949 |
| Dealkylation (e.g., demethylation) | -14.0157 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
This table provides examples of mass shifts that can be used in HRAM data analysis to tentatively identify potential metabolites in a research setting.
Spectroscopic Quantification Methods in Research Media
Spectroscopic methods are powerful tools in analytical chemistry, offering rapid and non-destructive analysis. irjmets.com For the quantification of this compound, UV-Vis spectrophotometry and fluorescence spectroscopy are particularly relevant, providing capabilities for concentration measurement and sensitive trace analysis, respectively.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum (200-800 nm). ijpsjournal.com The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. irjmets.com
For this compound, the presence of the substituted pyridine and fluorophenyl rings, which are chromophoric groups, allows for strong UV absorbance. The analytical procedure involves identifying the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound across the UV range (typically 200-400 nm) to obtain its absorption spectrum. ijpsjournal.comscielo.br Once λmax is determined, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. Plotting absorbance against concentration yields a linear relationship, described by a regression equation (y = mx + c), which is then used to determine the concentration of the compound in unknown research samples. upi.edu
Table 1: Hypothetical Calibration Data for this compound using UV-Vis Spectrophotometry
| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 255 nm) |
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.554 |
| 10.0 | 1.106 |
| 15.0 | 1.659 |
| Linear Regression Equation | y = 0.110x + 0.001 |
| Correlation Coefficient (r²) | 0.9998 |
This interactive table presents hypothetical data to illustrate the process of generating a calibration curve for quantitative analysis.
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is an exceptionally sensitive technique used for detecting minute quantities of fluorescent compounds. The process involves exciting a molecule at a specific wavelength, causing it to move to a higher electronic state. As it returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured. Many aromatic and heterocyclic compounds, such as 2-arylpyridine derivatives, exhibit fluorescence. nih.govnih.gov
Given its structure, this compound is expected to be fluorescent. The introduction of a fluorophenyl group at the 2-position of the pyridine ring can enhance fluorescence intensity compared to the parent pyridine molecule. nih.gov This technique is ideal for trace analysis in complex research matrices where high sensitivity is required. The method involves determining the optimal excitation and emission wavelengths and then creating a calibration curve similar to UV-Vis spectrophotometry, but with fluorescence intensity as the measured parameter. The high sensitivity of this method allows for detection at much lower concentrations, often in the parts-per-billion (ppb) range. nih.gov
Table 2: Comparison of Typical Detection Limits for Spectroscopic Methods
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| UV-Vis Spectrophotometry | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| Fluorescence Spectroscopy | 0.001 - 0.1 µg/mL (1 - 100 ppb) | 0.003 - 0.3 µg/mL (3 - 300 ppb) |
This interactive table compares the general sensitivity of UV-Vis and fluorescence spectroscopy, highlighting the latter's suitability for trace analysis.
Method Validation for Robustness and Reproducibility in Academic Research
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. irjmets.com Method validation establishes through documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. researchgate.net In an academic research setting, this ensures that the data generated are accurate and reproducible. The key parameters for validating spectroscopic methods for this compound, based on International Conference on Harmonisation (ICH) guidelines, are outlined below. irjmets.comvub.be
Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a standard) and expressing the result as a percentage of recovery. scielo.br
Precision: This demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (same conditions, short interval), intermediate precision (different days, analysts, or equipment within the same lab), and reproducibility (between different laboratories). researchgate.net
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: This refers to the ability of the method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. upi.edu
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. upi.edu
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy. upi.edu
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the solvent, analysis temperature, wavelength). vub.be It provides an indication of its reliability during normal usage.
Table 3: Summary of Method Validation Parameters for Spectroscopic Analysis
| Parameter | Description | Common Acceptance Criteria for Research |
| Accuracy | Closeness of measured value to true value. | Recovery of 98-102% |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | Ability to measure only the analyte. | No interference at the analyte's signal from matrix components. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| LOD & LOQ | Lowest concentration detectable & quantifiable. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. irjmets.com |
| Robustness | Resistance to small, deliberate method variations. | RSD of results should remain within acceptable limits (e.g., ≤ 5%). |
This interactive table summarizes the critical parameters for validating an analytical method, providing a framework for ensuring the reliability of data generated in a research context.
Conclusion and Future Research Directions for 2 3 Fluorophenyl 3 Methylpyridine
Synthesis of Key Academic Research Findings and Contributions
The synthesis of 2-(3-Fluorophenyl)-3-methylpyridine is not explicitly detailed in widespread academic journals, however, its structure lends itself to well-established and robust synthetic methodologies for creating carbon-carbon bonds between aromatic rings. The most probable and efficient route for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This powerful method is a cornerstone of modern organic chemistry and is widely used for synthesizing biaryl compounds, including structurally similar 2-phenylpyridine (B120327) derivatives.
A plausible synthetic pathway would involve the palladium-catalyzed reaction between a 2-halo-3-methylpyridine (such as 2-bromo-3-methylpyridine (B184072) or 2-chloro-3-methylpyridine) and (3-fluorophenyl)boronic acid.
Proposed Synthesis via Suzuki-Miyaura Coupling:
Reactant 1: 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine)
Reactant 2: (3-fluorophenyl)boronic acid
Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0).
Base: An inorganic base like sodium carbonate or potassium phosphate (B84403).
Solvent: A mixture of an organic solvent (e.g., toluene (B28343) or 1,4-dioxane) and water.
This reaction is known for its high yields and tolerance of a wide variety of functional groups, making it an ideal choice for producing this compound and its analogs. Research on other 2-phenylpyridine derivatives has demonstrated the success of this approach, with mild reaction conditions and straightforward product isolation mdpi.com. The primary academic contribution in this area would be the optimization of this reaction for this specific substrate combination and the subsequent characterization of the product.
Emerging Research Opportunities and Untapped Potential
The untapped potential of this compound lies in the unique combination of its constituent moieties. The pyridine (B92270) ring is a well-known structural motif in functional molecules, while the fluorophenyl group can significantly alter a molecule's physicochemical properties.
Key Structural Features and Associated Opportunities:
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it an excellent coordination site for metal ions. This opens up research into its use as a ligand in catalysis or as a building block for metal-organic frameworks (MOFs).
Fluorine Atom: The presence of a fluorine atom on the phenyl ring introduces high electronegativity and the potential for unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. In a non-clinical context, this can influence material properties like thermal stability and molecular packing in crystals.
Methyl Group: The methyl group at the 3-position of the pyridine ring introduces steric hindrance that can influence the conformation of the molecule and its binding properties. It can be used to fine-tune the molecule's shape to fit specific targets.
An immediate and promising research avenue is in the field of agrochemicals. Studies have shown that various 2-phenylpyridine derivatives exhibit potent insecticidal activity mdpi.com. Therefore, this compound represents a novel, un-tested candidate within this chemical space. Systematic screening of this compound and its analogs against various agricultural pests could lead to the discovery of new crop protection agents.
Integration of this compound into Multi-Component Systems
As a functional building block, this compound can be integrated into larger, more complex molecular architectures to create materials and systems with tailored properties.
Potential for Integration:
Polymer Chemistry: The molecule can be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) moieties) and incorporated into polymers. The rigidity of the phenyl-pyridine backbone and the polar nature of the fluorine atom could lead to polymers with enhanced thermal stability or specific optical properties.
Supramolecular Chemistry: The pyridine unit can serve as a hydrogen bond acceptor or a metal-coordinating site in the self-assembly of complex supramolecular structures like cages, rotaxanes, or gels.
Ligand Design for Catalysis: By incorporating additional donor atoms, the this compound scaffold can be elaborated into bidentate or tridentate ligands for transition metal catalysis. The electronic properties of the ligand, modulated by the fluorine atom, could influence the activity and selectivity of the metal center.
Strategic Directions for Computational Chemistry and AI-Driven Discovery
In the absence of extensive experimental data, computational chemistry and artificial intelligence provide powerful tools to predict the properties of this compound and guide future research.
Computational Strategies:
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimal geometry, electronic structure, and vibrational frequencies nih.gov. This provides fundamental insights into its stability, reactivity, and spectroscopic signatures. Key parameters like the dihedral angle between the two aromatic rings, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) can be accurately predicted.
Molecular Docking and Dynamics: To explore its potential in agrochemical applications, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of this compound with the active sites of known insect target proteins nih.gov. Subsequent molecular dynamics (MD) simulations can assess the stability of these predicted binding poses.
AI and Machine Learning: AI models can be trained on large datasets of compounds with known properties (e.g., insecticidal activity, material characteristics). The structural features of this compound can be fed into these models to predict its potential activity and guide the synthesis of analogs with a higher probability of success.
The following table outlines a strategic computational research plan for the molecule:
| Computational Method | Research Objective | Key Parameters to Investigate | Potential Impact |
| Density Functional Theory (DFT) | To understand fundamental electronic and structural properties. | Optimized geometry, dihedral angle, HOMO/LUMO energies, electrostatic potential map, dipole moment. | Provides foundational data for reactivity prediction and design of new materials. |
| Molecular Docking | To identify potential biological targets in pests for agrochemical applications. | Binding affinity scores, interaction poses with key residues (e.g., hydrogen bonds, hydrophobic interactions). | Prioritizes the molecule for specific in-vitro screening, saving resources. |
| Molecular Dynamics (MD) | To assess the stability of the molecule-target complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of stable intermolecular bonds. | Confirms the viability of binding modes predicted by docking. |
| Quantitative Structure-Activity Relationship (QSAR) & AI | To predict the activity of virtual analogs and guide new synthesis. | Development of models based on electronic, steric, and hydrophobic descriptors. | Accelerates the discovery of more potent analogs by focusing on promising chemical space. |
Outlook on Future Academic and Industrial Applications of this compound and its Analogs (non-clinical)
The future of this compound and its derivatives appears most promising in the realms of materials science and agrochemicals.
Academic Outlook: Academically, the compound serves as an excellent platform for fundamental research. Studies can focus on:
Catalysis: Developing novel ligands for cross-coupling reactions or asymmetric synthesis.
Photophysics: Investigating the impact of the fluorophenyl-pyridine structure on the photoluminescent properties of organic light-emitting diodes (OLEDs) or molecular sensors.
Synthetic Methodology: Using the core structure as a scaffold to develop new synthetic transformations and build libraries of complex molecules.
Industrial Outlook: From an industrial perspective, the most direct path to application is in the agrochemical sector.
Pesticide Development: Given that 2-phenylpyridine moieties are present in effective insecticides, this compound is a prime candidate for screening programs aimed at discovering new active ingredients to combat resistant pests mdpi.com. Its unique substitution pattern means it could have a novel mode of action or a different resistance profile compared to existing products.
Advanced Materials: While a longer-term goal, its integration into polymers or organic electronic devices could lead to the development of specialty materials with high thermal stability, specific dielectric properties, or useful optical characteristics.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Fluorophenyl)-3-methylpyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and fluorophenyl boronic acids. For example, a 3-fluorophenyl group can be introduced via palladium-catalyzed coupling under inert conditions (N₂ atmosphere). Reaction parameters such as temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) critically affect yield and purity. Lower temperatures reduce side reactions (e.g., dehalogenation), while polar solvents enhance boronic acid solubility .
Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry; the fluorine atom induces distinct splitting patterns (e.g., meta-fluorophenyl protons show coupling constants of 8–10 Hz) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while high-resolution MS validates molecular weight (expected [M+H]⁺: 202.08 g/mol).
- X-ray Crystallography: Single-crystal analysis resolves spatial arrangement, particularly the dihedral angle between pyridine and fluorophenyl rings .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Technique | Source |
|---|---|---|
| Melting Point | 93–97°C (DSC) | |
| LogP (Lipophilicity) | 2.8 (Calculated via ChemAxon) | |
| Solubility in DMSO | >10 mM |
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives across different assay systems?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell type, receptor isoform). To address this:
Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 for glutamate receptors) and buffer systems .
Dose-Response Curves: Compare IC₅₀/EC₅₀ values across ≥3 independent replicates.
Orthogonal Assays: Validate receptor binding (radioligand displacement) with functional assays (calcium flux) to confirm agonism/antagonism .
Q. What strategies are effective for optimizing the regioselectivity of fluorophenyl group introduction in pyridine-based scaffolds during analog synthesis?
Methodological Answer:
- Directing Groups: Install transient groups (e.g., -OMe) at specific pyridine positions to guide cross-coupling .
- Metal Catalysis: Use Pd/XPhos systems for steric control, favoring coupling at the 2-position over the 4-position .
- Computational Modeling: DFT calculations predict transition-state energies to identify favorable reaction pathways .
Q. Table 2: Impact of Substituents on Biological Activity
| Derivative | Substituent Position | IC₅₀ (μM) | Notes | Source |
|---|---|---|---|---|
| 2-(4-Chlorophenyl) analog | Pyridine-3 | 0.45 | Enhanced receptor affinity | |
| 2-(3-Fluorophenyl) analog | Pyridine-2 | 1.2 | Moderate metabolic stability |
Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The electron-withdrawing fluorine atom activates the phenyl ring for NAS at the para position. Researchers can:
Vary Leaving Groups: Replace -Cl with -NO₂ to enhance reactivity.
Monitor Kinetics: Use stopped-flow UV-Vis to track substitution rates (kobs) under varying pH (7–10) .
Computational Analysis: Calculate Fukui indices to predict reactive sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
Methodological Answer:
- Purity Verification: Re-crystallize compounds and re-analyze via DSC/HPLC .
- Spectral Replication: Compare ¹H NMR (500 MHz, DMSO-d6) with published data; solvent-induced shifts (e.g., CDCl₃ vs. DMSO) may explain differences .
- Collaborative Validation: Share samples with independent labs for cross-testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
